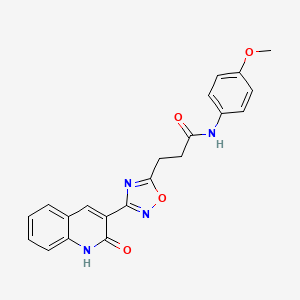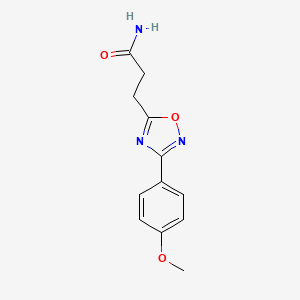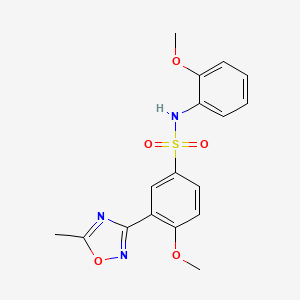![molecular formula C17H20N2O3S B7700738 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide, also known as TAK-733, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide inhibits the MAPK pathway by targeting the MEK enzyme, which is a key regulator of cell growth and survival. Inhibition of the MAPK pathway can lead to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the phosphorylation of MEK and downstream signaling molecules, such as ERK. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models, which makes it a well-characterized tool compound for research. However, there are also limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not yet been approved for clinical use, which limits its potential for translation to the clinic.
Orientations Futures
For research on 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide include the development of combination therapies and the identification of biomarkers for response to treatment.
Méthodes De Synthèse
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide involves several steps, including the reaction of 2-chlorobenzylamine with ethyl isocyanoacetate to form 2-chlorophenylmethyl isocyanoacetate, which is then reacted with methyl anthranilate to form this compound. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and colorectal cancer. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-18-17(20)16-11-15(10-9-13(16)2)23(21,22)19-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRVDJCXPVFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


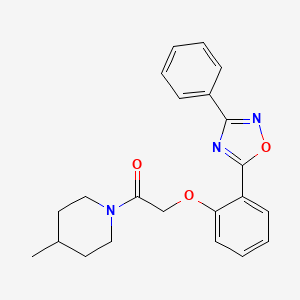

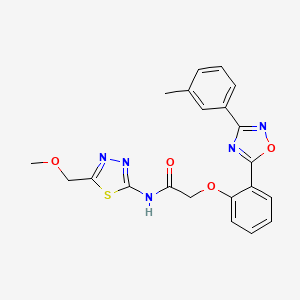
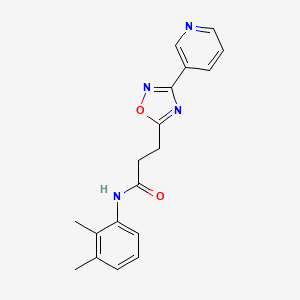

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700708.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
